N-(3-Amino-4-chlorophenyl)acetamide
Overview
Description
N-(3-Amino-4-chlorophenyl)acetamide (ACA) is a compound belonging to the class of amides, and is an important intermediate for the synthesis of a variety of compounds. It is an essential reagent for the synthesis of a wide range of pharmaceuticals, agrochemicals, and other chemicals. It is used in the synthesis of drugs, in the manufacture of dyes, and as an intermediate for the production of other organic compounds.
Scientific Research Applications
Structural Properties : The compound, including its derivatives, exhibits interesting structural characteristics. For example, in a study by Boechat et al. (2011), two compounds closely related to N-(3-Amino-4-chlorophenyl)acetamide demonstrated 'V' shaped molecular structures with various intermolecular interactions like hydrogen bonds and π interactions, leading to 3-D arrays (Boechat et al., 2011).
Potential Pesticide Properties : Derivatives of this compound have been characterized for potential pesticide applications. Olszewska et al. (2009) studied new powder diffraction data of some derivatives which could be potential pesticides (Olszewska et al., 2009).
Vibrational Spectroscopic Analysis : The vibrational spectroscopic signatures of this compound derivatives have been studied to understand their stereo-electronic interactions, leading to molecular stability. Mary et al. (2022) conducted such an analysis using density functional theory and natural bond orbital analysis (Mary et al., 2022).
Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Mistry et al. (2009) reported the synthesis of novel thiazolidinone and acetidinone derivatives and their testing against various micro-organisms (Mistry et al., 2009).
Photovoltaic Efficiency and Ligand-Protein Interactions : The photovoltaic efficiency modeling of benzothiazolinone acetamide analogs and their ligand-protein interactions have been studied. Mary et al. (2020) investigated this, revealing the compounds' potential in dye-sensitized solar cells and their interactions with Cyclooxygenase 1 (Mary et al., 2020).
Insecticidal Agents : this compound derivatives have also been synthesized and evaluated as potential insecticidal agents. Rashid et al. (2021) reported the synthesis of such derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIPQGGYCFVDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199831 | |
Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51867-83-5 | |
Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51867-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051867835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Amino-4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-amino-4-chlorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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